molecular formula C12H21N3 B13474502 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine

3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine

Cat. No.: B13474502
M. Wt: 207.32 g/mol
InChI Key: UQQXMNPRKKHJBQ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with isobutyl hydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine is unique due to the presence of the isobutyl group at the 4-position of the pyrazole ringFor instance, the isobutyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-cyclopentyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-8(2)7-10-11(14-15-12(10)13)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H3,13,14,15)

InChI Key

UQQXMNPRKKHJBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C2CCCC2

Origin of Product

United States

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